molecular formula C12H15NO4 B3027783 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid CAS No. 1385696-82-1

5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B3027783
CAS No.: 1385696-82-1
M. Wt: 237.25
InChI Key: RVHDWSQBFHNVMA-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an oxan-4-ylmethoxy group and a carboxylic acid group.

Preparation Methods

The synthesis of 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol under specific conditions to introduce the oxan-4-ylmethoxy group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyridine-3-carboxylic acid: Lacks the oxan-4-ylmethoxy group, making it less versatile in certain applications.

    Oxan-4-ylmethanol: Lacks the pyridine ring and carboxylic acid group, limiting its use in specific reactions.

    Pyridine-2-carboxylic acid: Has a different substitution pattern on the pyridine ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9H,1-4,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHDWSQBFHNVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167915
Record name 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-82-1
Record name 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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